molecular formula C15H11FN2O3S B2880738 Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 546116-59-0

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2880738
CAS No.: 546116-59-0
M. Wt: 318.32
InChI Key: QQXCGYUHUVLFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound with a complex structure that includes a thiophene ring, a cyanoacetyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the cyanoacetyl and fluorophenyl groups. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanoacetyl Group: This step often involves the reaction of the thiophene derivative with cyanoacetic acid or its derivatives in the presence of a dehydrating agent.

    Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the thiophene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The cyanoacetyl group can act as a hydrogen bond acceptor, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(acetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
  • Methyl 2-[(cyanoacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Methyl 2-[(cyanoacetyl)amino]-4-(4-bromophenyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXCGYUHUVLFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.